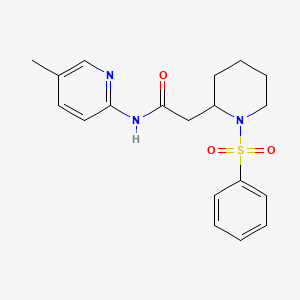

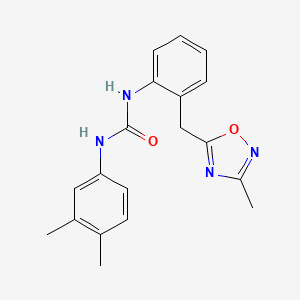

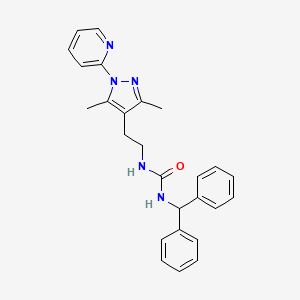

N-benzyl-4-((4-methoxyphenyl)thio)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-benzyl-4-((4-methoxyphenyl)thio)butanamide is a chemical compound that has been widely studied for its potential applications in scientific research. It is a thioamide derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.

Aplicaciones Científicas De Investigación

Anticancer Properties

N-benzyl-4-((4-methoxyphenyl)thio)butanamide has been investigated for its potential as an anticancer agent. Thiosemicarbazones, including this compound, exhibit cytotoxic activity against cancer cells. Researchers have explored their effects on different cancer cell lines, such as NCI-H460, A549, and MDA-MB-231. While these complexes did not surpass the potency of cisplatin, they demonstrated efficacy, particularly when derived from certain ligands .

Metal Complexes and Coordination Chemistry

The compound’s thiosemicarbazone ligand coordinates with metal centers, forming chelate rings. For instance, complexes with ruthenium (Ru) have been synthesized. These Ru complexes, such as [RuCl(η6-p-cymene)(HL)]+, exhibit interesting redox behavior and can be evaluated for their biological activity .

Biological Activity Beyond Cytotoxicity

Apart from cytotoxicity, thiosemicarbazones may possess other biological activities, such as antibacterial and antiviral properties. Their diverse substituents and coordination modes contribute to their versatility .

Hybrid Materials and Nanotechnology

Thiosemicarbazones can serve as building blocks for hybrid materials and nanoscale structures. Incorporating them into metal-organic frameworks (MOFs) or nanoparticles could lead to novel materials with tailored properties .

Drug Delivery Systems

Given its coordination abilities, N-benzyl-4-((4-methoxyphenyl)thio)butanamide could be explored as a ligand in drug delivery systems. By designing complexes that selectively release drugs at specific sites, researchers aim to enhance therapeutic efficacy while minimizing side effects .

Mecanismo De Acción

Target of Action

The primary target of N-benzyl-4-((4-methoxyphenyl)thio)butanamide is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Mode of Action

N-benzyl-4-((4-methoxyphenyl)thio)butanamide interacts with AChE by binding to its active site, thereby inhibiting the enzyme’s activity . This interaction prevents the breakdown of acetylcholine, leading to an increase in its concentration at the synapse. The compound’s mode of action is characterized as a mixed inhibition type .

Pharmacokinetics

The pharmacokinetic properties of N-benzyl-4-((4-methoxyphenyl)thio)butanamide, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET), are crucial for understanding its bioavailability. In silico predictions suggest that the compound has satisfactory drug-like characteristics and ADMET properties .

Result of Action

The inhibition of AChE by N-benzyl-4-((4-methoxyphenyl)thio)butanamide leads to an increase in acetylcholine concentration at the synapse. This can enhance cholinergic transmission, potentially leading to improved cognition. The compound has been found to have a strong inhibitory activity against AChE, with an IC50 value of 5.84 μmol/L, which is higher than that of the reference compound, rivastigmine .

Propiedades

IUPAC Name |

N-benzyl-4-(4-methoxyphenyl)sulfanylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2S/c1-21-16-9-11-17(12-10-16)22-13-5-8-18(20)19-14-15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13-14H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQBSHIPOLOTVFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCCCC(=O)NCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-4-((4-methoxyphenyl)thio)butanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Amino-3-methyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2401014.png)

![N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2401023.png)

![4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl 3-phenylacrylate](/img/structure/B2401026.png)

![3-chloro-N'-{[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}benzohydrazide](/img/structure/B2401027.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2401031.png)

![3-Ethyl-N-[[(2S)-pyrrolidin-2-yl]methyl]aniline;dihydrochloride](/img/structure/B2401032.png)